molecular formula C22H24ClN3O3 B2962582 4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1252877-78-3

4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2962582
CAS RN: 1252877-78-3
M. Wt: 413.9
InChI Key: JFEUXSIBFWDXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1-(4-Chlorophenyl)piperazine . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring. 1-(4-Chlorophenyl)piperazine is used as a 5-HT-1 serotonin receptor agonist and also as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a piperazine ring, a carbonyl group, and a pyrrolidin-2-one group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the other functional groups. Piperazines are known to undergo a variety of chemical reactions, including reactions with acids and bases, and can act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its molecular weight, polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Biological Activities

Researchers have developed novel derivatives of this compound, investigating their synthesis methodologies and potential biological activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, incorporating the structural motif of the compound , and evaluated their antimicrobial activities. Some of these derivatives showed moderate to good antimicrobial properties against tested microorganisms (Bektaş et al., 2007).

Pharmacological Potential

The pharmacological exploration of derivatives featuring the piperazine and pyrrolidin-2-one scaffold has revealed significant antiarrhythmic and antihypertensive activities, attributed to their alpha-adrenolytic properties. Malawska et al. (2002) synthesized a series of these derivatives, identifying several compounds with pronounced pharmacological effects, which could be linked to the structural features of the compound in focus (Malawska et al., 2002).

Antagonistic Properties and Molecular Interaction

Investigations into the structural analogs of the compound have also highlighted its potential interaction with biological receptors. Shim et al. (2002) studied the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, providing insights into the binding affinities and pharmacophore models, which may be relevant for understanding the action mechanism of similar compounds (Shim et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be used in the development of new pharmaceuticals or as a research tool in the study of serotonin receptors .

properties

IUPAC Name

4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3/c1-29-20-8-6-19(7-9-20)26-15-16(14-21(26)27)22(28)25-12-10-24(11-13-25)18-4-2-17(23)3-5-18/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEUXSIBFWDXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.